(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is a chiral compound with significant importance in organic chemistry and pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride typically involves regio- and stereoselective methods. One efficient method includes the hydrobromolysis of trans-β-phenyl glycidate enantiomers, followed by O-acylcarbamoylation of the obtained 3-bromohydrins, intramolecular cyclization to form 4-phenyloxazolidin-2-one-5-carboxylic acid derivatives, and subsequent oxazolidinone ring opening .
Industrial Production Methods
Industrial production methods for this compound often utilize flow microreactor systems, which provide a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and better stereoselectivity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride in methanol at low temperatures is commonly used for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like methanesulfonyl chloride and cesium acetate.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride in methanol at -40°C.
Substitution: Methanesulfonyl chloride, cesium acetate, crown ether-18-6.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as 3-bromohydrins and oxazolidinone derivatives .
Scientific Research Applications
(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of enantiopure compounds for various industrial applications.
Mechanism of Action
The mechanism of action of (2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. It can interact with enzymes and receptors, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-2-Amino-3-phenyl-butyric acid ethyl ester
- (2R,3S)-N-benzoylphenylisoserine
- (2S,3R)-N-benzoylphenylisoserine
Uniqueness
(2R,3S)-2-Amino-3-phenyl-butyric acid ethyl ester hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of enantiopure compounds and in various research applications .
Properties
IUPAC Name |
ethyl (2R,3S)-2-amino-3-phenylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2.ClH/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,13H2,1-2H3;1H/t9-,11+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVGHXNDPXLTJFF-QLSWKGBWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(C)C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@@H](C)C1=CC=CC=C1)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.